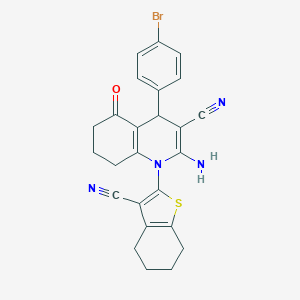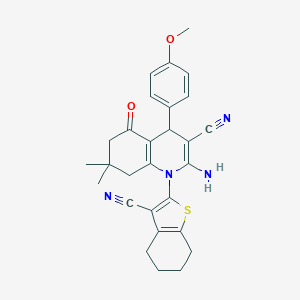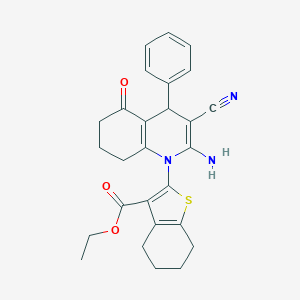![molecular formula C15H17N3O3S2 B393971 3-[4-(morpholin-4-ylsulfonyl)phenyl]-5,6-dihydroimidazo[2,1-b][1,3]thiazole](/img/structure/B393971.png)
3-[4-(morpholin-4-ylsulfonyl)phenyl]-5,6-dihydroimidazo[2,1-b][1,3]thiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[4-(morpholin-4-ylsulfonyl)phenyl]-5,6-dihydroimidazo[2,1-b][1,3]thiazole is a heterocyclic compound that contains a five-membered ring with three carbon atoms, one sulfur atom, and one nitrogen atom. These compounds have shown significant potential in various pharmaceutical applications, including anticancer, antiviral, and antimicrobial activities .
Preparation Methods
The synthesis of 3-[4-(morpholin-4-ylsulfonyl)phenyl]-5,6-dihydroimidazo[2,1-b][1,3]thiazole typically involves the reaction of (2Z)-1,3-diaryl-4-bromobut-2-en-1-one derivatives with 2-aminothiazoles . The reaction conditions generally include heating the reagent mixture in a solvent such as benzene for 2-4 hours . The outcome of this reaction depends on the structure of the starting bromo ketone, with electron-withdrawing substituents leading to different products .
Chemical Reactions Analysis
3-[4-(morpholin-4-ylsulfonyl)phenyl]-5,6-dihydroimidazo[2,1-b][1,3]thiazole undergoes various types of chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include α-halocarbonyl compounds and 2-aminothiazoles . The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
This compound has a wide range of scientific research applications. It has been studied for its potential as an anticancer agent, showing moderate ability to suppress the growth of kidney cancer cells . Additionally, it has applications in antiviral and antimicrobial research . The spatial structure of 5,6-dihydroimidazo[2,1-b][1,3]thiazoles provides opportunities to use them as catalysts in asymmetric synthesis .
Mechanism of Action
The mechanism of action of 3-[4-(morpholin-4-ylsulfonyl)phenyl]-5,6-dihydroimidazo[2,1-b][1,3]thiazole involves its interaction with molecular targets and pathways within cells . The specific molecular targets and pathways can vary depending on the application, but generally, these compounds exert their effects by interfering with cellular processes such as DNA replication and protein synthesis .
Comparison with Similar Compounds
Similar compounds to 3-[4-(morpholin-4-ylsulfonyl)phenyl]-5,6-dihydroimidazo[2,1-b][1,3]thiazole include other partially hydrogenated imidazo[2,1-b][1,3]thiazole derivatives . These compounds share similar structural features and pharmacological activities . this compound is unique in its specific combination of functional groups, which may confer distinct biological activities .
Properties
Molecular Formula |
C15H17N3O3S2 |
|---|---|
Molecular Weight |
351.4g/mol |
IUPAC Name |
4-[4-(5,6-dihydroimidazo[2,1-b][1,3]thiazol-3-yl)phenyl]sulfonylmorpholine |
InChI |
InChI=1S/C15H17N3O3S2/c19-23(20,17-7-9-21-10-8-17)13-3-1-12(2-4-13)14-11-22-15-16-5-6-18(14)15/h1-4,11H,5-10H2 |
InChI Key |
CYMAARCRCPKYQK-UHFFFAOYSA-N |
SMILES |
C1CN2C(=CSC2=N1)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4 |
Canonical SMILES |
C1CN2C(=CSC2=N1)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-({[5-(2-chlorophenyl)-2-furyl]methylene}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carbonitrile](/img/structure/B393888.png)
![ETHYL 2-[2-AMINO-4-(4-BROMOPHENYL)-3-CYANO-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLIN-1-YL]-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXYLATE](/img/structure/B393889.png)
![2-[2-amino-3-cyano-7,7-dimethyl-5-oxo-4-phenyl-5,6,7,8-tetrahydro-1(4H)-quinolinyl]-4,5,6,7-tetrahydro-1-benzothiophen-3-yl cyanide](/img/structure/B393890.png)
![4-(4-{2-[5-(4-FLUOROPHENYL)-3-(THIOPHEN-2-YL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-1,3-THIAZOL-4-YL}BENZENESULFONYL)MORPHOLINE](/img/structure/B393896.png)


![ETHYL 2-[2-AMINO-4-(5-BROMOTHIOPHEN-2-YL)-3-CYANO-7,7-DIMETHYL-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLIN-1-YL]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE](/img/structure/B393899.png)
![2-AMINO-4-(5-BROMOTHIOPHEN-2-YL)-1-{3-CYANO-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHEN-2-YL}-7,7-DIMETHYL-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBONITRILE](/img/structure/B393900.png)
![METHYL 2-[2-AMINO-3-CYANO-5-OXO-4-(THIOPHEN-3-YL)-1,4,5,6,7,8-HEXAHYDROQUINOLIN-1-YL]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE](/img/structure/B393901.png)
![5-AMINO-3-{(Z)-1-CYANO-2-[4-(CYANOMETHOXY)-3-METHOXYPHENYL]-1-ETHENYL}-1-PHENYL-1H-PYRAZOL-4-YL CYANIDE](/img/structure/B393902.png)
![METHYL 2-[2-AMINO-3-CYANO-5-OXO-4-(PYRIDIN-3-YL)-1,4,5,6,7,8-HEXAHYDROQUINOLIN-1-YL]-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXYLATE](/img/structure/B393906.png)

![2-[3-(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]-4-oxo-4H-3,1-benzoxazin-7-yl acetate](/img/structure/B393910.png)
![6,7-dimethyl-2-[(5-methyl-2-furyl)methylene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B393912.png)
